2-(allylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole
Description
Properties
IUPAC Name |
5-phenyl-2-prop-2-enylsulfanyl-1-[3-(trifluoromethyl)phenyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2S/c1-2-11-25-18-23-13-17(14-7-4-3-5-8-14)24(18)16-10-6-9-15(12-16)19(20,21)22/h2-10,12-13H,1,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIMXQUSOZOUJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(allylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole typically involves several steps, including the formation of the imidazole ring and the introduction of the various substituents. A common synthetic route may start with the condensation of an α-halo ketone with an aldehyde and an ammonia source, followed by the introduction of the allylthio and phenyl groups. Reaction conditions often involve the use of organic solvents such as ethanol or acetonitrile, along with catalysts like palladium or copper to facilitate the formation of the desired product. Industrial production methods may scale up these reactions using continuous flow techniques and advanced purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
The biological activity of 2-(allylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is largely attributed to its interaction with specific molecular targets. The imidazole ring can bind to metal ions in the active sites of enzymes, inhibiting their function. The allylthio and phenyl groups may enhance binding affinity and selectivity. The trifluoromethyl group is known to improve metabolic stability and bioavailability, making the compound more effective in biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-(allylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole can be contextualized against the following analogs:
Table 1: Structural and Physicochemical Comparisons
*Calculated based on formula C₁₉H₁₅F₃N₂S.
†Estimated using fragment-based methods.
Key Observations
Substituent Effects: Trifluoromethylphenyl Group: Present in the target compound and , this group enhances hydrophobicity and resistance to oxidative metabolism. However, its position varies (position 1 in the target vs. position 4 in ), which may alter binding interactions. Sulfur-Containing Groups: The allylthio group in the target contrasts with thiol () and indolylthio () substituents.
Synthetic Routes :
- The target compound’s synthesis likely involves nucleophilic substitution at position 2 (allylthio introduction) and condensation for aryl group incorporation, akin to methods in (Cu-catalyzed click chemistry) and (isothiocyanate-based coupling).
Physicochemical Properties :
- The target’s higher molecular weight (375.37) and XLogP3 (~3.8) suggest greater lipophilicity than (XLogP3 = 2.6), aligning with the trifluoromethyl and allylthio groups’ hydrophobicity.
Biological Implications :
- While direct activity data for the target is unavailable, structurally related compounds exhibit diverse pharmacological profiles:
Biological Activity
The compound 2-(allylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole , also known by its CAS number 261945-85-1 , is a member of the imidazole family, which is known for its diverse biological activities. This article focuses on the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 301.36 g/mol . It features an imidazole ring substituted with an allylthio group and a trifluoromethylphenyl moiety, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 301.36 g/mol |
| Solubility | 36.2 µg/mL (pH 7.4) |
Biological Activity Overview
Imidazole derivatives have been extensively studied for their biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory effects. The specific compound has shown promise in several areas:
Antimicrobial Activity
Research indicates that imidazole derivatives can exhibit significant antimicrobial properties. A study evaluated various imidazole compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that the introduction of electron-withdrawing groups, like trifluoromethyl, enhances antibacterial activity.
Table 1: Antimicrobial Activity of Imidazole Derivatives
| Compound | Zone of Inhibition (mm) |
|---|---|
| 2-(Allylthio)-5-phenyl-1H-imidazole | 20 (E. coli) |
| 4,5-Dichlorophenyl imidazole | 15 (S. aureus) |
| Control (Norfloxacin) | 28 (E. coli) |
The mechanism by which imidazole derivatives exert their antimicrobial effects often involves the disruption of bacterial cell membranes and interference with nucleic acid synthesis. The presence of the allylthio group may enhance lipid solubility, facilitating better membrane penetration.
Case Studies and Research Findings
A notable study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various imidazole derivatives, including the target compound. The study concluded that:
- Substituents at the phenyl rings significantly influence biological activity.
- The trifluoromethyl group enhances lipophilicity and antibacterial potency against resistant strains like MRSA.
Another investigation focused on the antitumor activity of related compounds, finding that certain imidazole derivatives could inhibit tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
